

Azasetron Hydrochloride: A Comprehensive Technical Guide to its Chemical Properties and Structure

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Compound of Interest

Compound Name: Azasetron hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Azasetron hydrochloride is a potent and selective serotonin 5-HT₃ receptor antagonist widely utilized as an antiemetic, particularly in the management of nausea and vomiting induced by chemotherapy and radiotherapy. This technical guide provides an in-depth overview of the core chemical properties and structural features of **Azasetron hydrochloride**. It includes a detailed summary of its physicochemical characteristics, spectroscopic data, and a description of its mechanism of action at the molecular level. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Properties

The chemical and physical properties of **Azasetron hydrochloride** are summarized in the table below, providing a consolidated view of its key characteristics.

Property	Value	Reference(s)
Molecular Formula	C ₁₇ H ₂₀ ClN ₃ O ₃ · HCl	[1][2]
Molecular Weight	386.3 g/mol	[2]
Appearance	White crystalline solid	
Melting Point	301-303 °C	
Solubility	Soluble in water	
IUPAC Name	N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide;hydrochloride	[2]
CAS Number	123040-16-4	[2]
SMILES	<chem>CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl</chem>	[2]

Chemical Structure

Azasetron hydrochloride possesses a complex heterocyclic structure, which is fundamental to its pharmacological activity. The molecule consists of a benzoxazine core linked to an azabicyclo[2.2.2]octane moiety via an amide bond.

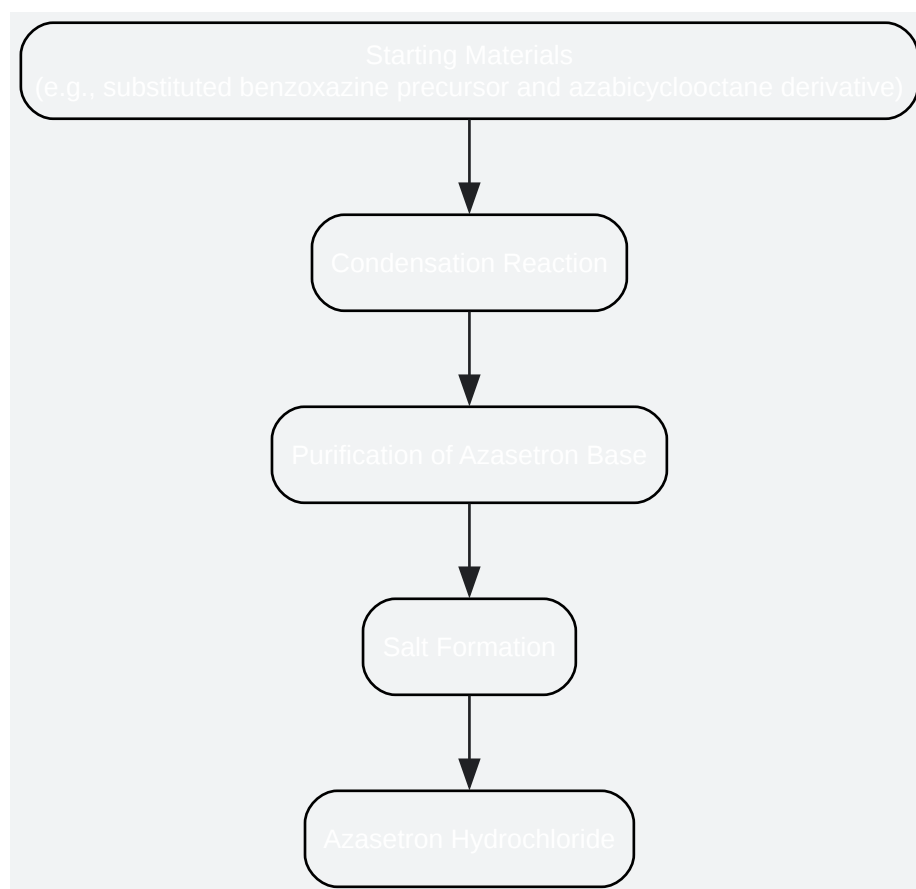
Caption: Chemical structure of **Azasetron hydrochloride**.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **Azasetron hydrochloride** are crucial for reproducibility and further research. While specific proprietary methods may not be publicly available, the following sections outline generalized procedures based on established chemical principles and available literature.

Synthesis of Azasetron Hydrochloride

The synthesis of **Azasetron hydrochloride** is a multi-step process. While a detailed, publicly available protocol is scarce, Chinese patents (CN101786963 and CN104557906) describe its synthesis. A general conceptual workflow is presented below.^[3]



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Caption: Conceptual workflow for the synthesis of **Azasetron hydrochloride**.

General Procedure: A typical synthesis would involve the coupling of a suitable activated derivative of 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid with 3-aminoquinuclidine. The resulting Azasetron base is then purified, often by column chromatography or recrystallization. Finally, the base is treated with hydrochloric acid in a suitable solvent (e.g., ethanol or isopropanol) to yield **Azasetron hydrochloride**, which is then isolated by filtration and dried.

Analytical Methods

Objective: To confirm the chemical structure and purity of **Azasetron hydrochloride**.

Methodology:

- **Sample Preparation:** A small amount of **Azasetron hydrochloride** (typically 5-10 mg for ^1H NMR, 20-50 mg for ^{13}C NMR) is dissolved in a deuterated solvent (e.g., DMSO- d_6 or D_2O) in a standard 5 mm NMR tube.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- **^1H NMR Acquisition:**
 - **Pulse Sequence:** A standard single-pulse sequence is typically used.
 - **Acquisition Parameters:** Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range of protons, and a relaxation delay of 1-5 seconds.
- **^{13}C NMR Acquisition:**
 - **Pulse Sequence:** A proton-decoupled pulse sequence is commonly employed to simplify the spectrum.
 - **Acquisition Parameters:** A larger number of scans is required due to the lower natural abundance and sensitivity of the ^{13}C nucleus. The spectral width should encompass the chemical shift range of all carbon atoms in the molecule.

Objective: To identify the functional groups present in the **Azasetron hydrochloride** molecule.

Methodology:

- **Sample Preparation:** The sample is typically prepared as a KBr (potassium bromide) pellet. A small amount of the finely ground sample is mixed with dry KBr powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used with the solid sample directly.^{[4][5]}
- **Instrumentation:** A Fourier-transform infrared spectrometer.
- **Data Acquisition:** The spectrum is typically recorded in the mid-infrared range (4000-400 cm^{-1}). A background spectrum of the KBr pellet or the empty ATR crystal is recorded first

and automatically subtracted from the sample spectrum.

Objective: To determine the molecular weight and fragmentation pattern of **Azasetron hydrochloride**, further confirming its structure.

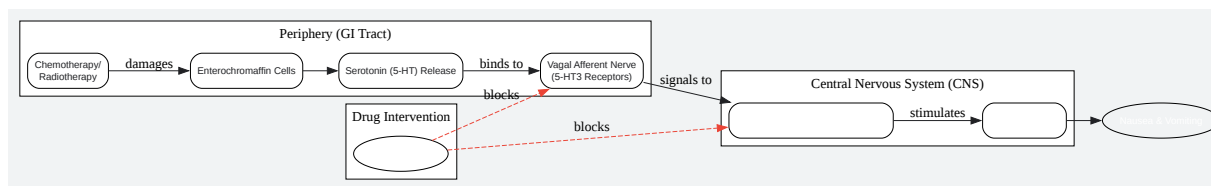
Methodology:

- Ionization Method: Electrospray ionization (ESI) is a common technique for molecules like **Azasetron hydrochloride**, as it is a soft ionization method that typically produces the protonated molecular ion $[M+H]^+$.[\[6\]](#)[\[7\]](#)
- Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.
- Data Acquisition:
 - Full Scan MS: The instrument is set to scan a wide mass-to-charge (m/z) range to detect the molecular ion.
 - Tandem MS (MS/MS): To obtain structural information, the molecular ion is selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed to elucidate the structure.[\[6\]](#)[\[7\]](#)

Mechanism of Action: 5-HT₃ Receptor Antagonism

Azasetron hydrochloride exerts its antiemetic effects by selectively and competitively blocking serotonin (5-hydroxytryptamine; 5-HT) at 5-HT₃ receptors.[\[8\]](#) These receptors are ligand-gated ion channels located on peripheral vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the brainstem.[\[9\]](#)[\[10\]](#)

Chemotherapeutic agents and radiation can cause damage to enterochromaffin cells in the gut, leading to a significant release of serotonin. This released serotonin then binds to 5-HT₃ receptors on vagal afferent nerves, initiating an upward signaling cascade to the vomiting center in the brain. **Azasetron hydrochloride**, by occupying the 5-HT₃ receptors, prevents serotonin from binding and thereby blocks the initiation of this emetic signal.



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Caption: Signaling pathway of emesis and the inhibitory action of **Azasetron hydrochloride**.

Conclusion

Azasetron hydrochloride is a well-characterized 5-HT₃ receptor antagonist with a defined chemical structure and a clear mechanism of action. This guide has provided a comprehensive overview of its chemical properties, structural details, and the analytical methodologies used for its characterization. A thorough understanding of these fundamental aspects is essential for its effective use in research and clinical applications, as well as for the development of new and improved antiemetic therapies.

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